molecular formula C13H23IO B13286565 1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane

1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane

Cat. No.: B13286565
M. Wt: 322.23 g/mol
InChI Key: DOZJUKSKHVUXPE-UHFFFAOYSA-N
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Description

1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane is an organic compound with the molecular formula C13H23IO and a molecular weight of 322.23 g/mol . This compound features a cyclopentyl group substituted with an iodomethyl group and an oxy linkage to a methylcyclohexane ring. It is known for its unique reactivity and selectivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane typically involves the following steps:

    Formation of the Iodomethylcyclopentane: This can be achieved by reacting cyclopentylmethanol with iodine and a suitable base such as potassium carbonate in an organic solvent like dichloromethane.

    Oxy Linkage Formation: The iodomethylcyclopentane is then reacted with 3-methylcyclohexanol in the presence of a strong base like sodium hydride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the iodine atom, forming a cyclopentylmethane derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of cyclopentylmethane derivatives.

Scientific Research Applications

1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane involves its reactivity due to the presence of the iodomethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Iodocyclopentane: Similar structure but lacks the oxy linkage and methylcyclohexane ring.

    Iodocyclohexane: Similar structure but lacks the cyclopentyl group.

    1-Iodo-2,2-dimethylpropane: Similar reactivity due to the presence of the iodine atom but different carbon skeleton.

Uniqueness

1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane is unique due to its combination of a cyclopentyl group, an iodomethyl group, and an oxy linkage to a methylcyclohexane ring. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical applications.

Properties

Molecular Formula

C13H23IO

Molecular Weight

322.23 g/mol

IUPAC Name

1-[1-(iodomethyl)cyclopentyl]oxy-3-methylcyclohexane

InChI

InChI=1S/C13H23IO/c1-11-5-4-6-12(9-11)15-13(10-14)7-2-3-8-13/h11-12H,2-10H2,1H3

InChI Key

DOZJUKSKHVUXPE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OC2(CCCC2)CI

Origin of Product

United States

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